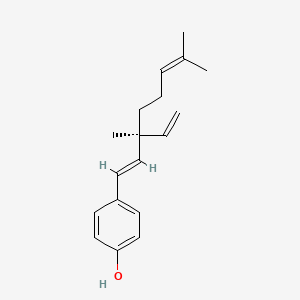

(+)-Bakuchiol

説明

Bakuchiol has been reported in Spiraea formosana, Cullen corylifolium, and other organisms with data available.

chief component of Psoralea corylifolia Linn; structure

Structure

3D Structure

特性

IUPAC Name |

4-[(1E,3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O/c1-5-18(4,13-6-7-15(2)3)14-12-16-8-10-17(19)11-9-16/h5,7-12,14,19H,1,6,13H2,2-4H3/b14-12+/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYJSSARVMHQJB-QIXNEVBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C=C)C=CC1=CC=C(C=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)(C=C)/C=C/C1=CC=C(C=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401035664 | |

| Record name | Bakuchiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401035664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10309-37-2 | |

| Record name | (+)-Bakuchiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10309-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bakuchiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010309372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bakuchiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16102 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bakuchiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401035664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAKUCHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OT12HJU3AR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(+)-Bakuchiol natural sources and isolation methods

An In-depth Technical Guide to (+)-Bakuchiol: Natural Sources and Isolation Methods

Introduction

This compound is a meroterpene phenol (B47542) that has garnered significant attention in the fields of dermatology, cosmetics, and pharmacology.[1][2] First isolated in 1966 from the seeds of Psoralea corylifolia, it has emerged as a functional analog to retinol, exhibiting comparable anti-aging, antioxidant, and anti-acne properties without the associated side effects like irritation and photosensitivity.[3][4][5][6] This has driven demand for high-purity this compound, necessitating efficient and scalable extraction and purification methods. This technical guide provides a comprehensive overview of the natural sources of this compound and details the various methodologies for its isolation and purification, tailored for researchers, scientists, and drug development professionals.

Natural Sources of this compound

The primary and most commercially viable natural source of this compound is the plant Psoralea corylifolia, commonly known as the Babchi plant.[3][5][7]

-

Psoralea corylifolia (Babchi): This herbaceous annual plant, belonging to the Leguminosae family, is native to India and the Himalayan regions of Pakistan and China.[1][3][5] Bakuchiol is found in both the leaves and seeds, with the seeds containing the highest concentration.[1][8] The reported yield of Bakuchiol from dried Babchi seeds can be as high as 6.24% by weight.[7] While the plant is wild-harvested, it is not currently listed as endangered, and efforts are made to ensure sustainable harvesting practices.[3][9]

While P. corylifolia is the principal source, Bakuchiol has also been isolated from other plant species, though typically in lower concentrations. These include:

-

Aerva sanguinolenta (Amaranthaceae)[6]

-

Piper longum (Piperaceae)[6]

-

Otholobium pubescens (Fabaceae)[6]

-

Psoralea drupacea (Fabaceae)[6]

-

Psoralea glandulosa (Fabaceae)[6]

-

Psoralidium tenuiflorum (Fabaceae)[6]

Due to its abundance in P. corylifolia, this plant remains the sole source for large-scale commercial production.[6][7]

Isolation and Purification Methodologies

The isolation of this compound involves two primary stages: extraction from the plant matrix and subsequent purification to remove impurities, notably phototoxic furanocoumarins like psoralen (B192213) and isopsoralen.[2][7]

Pre-processing of Plant Material

Regardless of the extraction method, the initial preparation of the P. corylifolia seeds is a critical step:

-

Harvesting: Seeds are harvested when mature, typically between December and January.[3][5]

-

Drying: The harvested seeds are dried to reduce moisture content, preventing microbial contamination.[8]

-

Grinding: Dried seeds are ground into a fine powder (typically 40-100 mesh) to increase the surface area, thereby enhancing extraction efficiency.[8][10][11][12]

Extraction Techniques

A variety of conventional and modern techniques are employed to extract Bakuchiol.

These traditional methods involve the use of organic solvents to solubilize Bakuchiol from the powdered seeds.

-

Maceration: Involves soaking the plant material in a solvent for an extended period (e.g., 7 days) with occasional agitation.[13][14]

-

Soxhlet Extraction: A classical method using a specialized apparatus for continuous extraction with a refluxing solvent, offering higher efficiency than simple maceration.[8][13]

-

Reflux Extraction: The plant material is boiled with the solvent, which is then condensed and returned to the extraction flask.[13]

Modern techniques are often preferred due to their higher efficiency, reduced extraction time, and lower solvent consumption.[2][7]

-

Ultrasound-Assisted Extraction (UAE): Utilizes the energy of ultrasonic waves to disrupt plant cell walls, facilitating the release of Bakuchiol into the solvent.[8][13] This method has been shown to provide the highest yield in some studies.[13][15]

-

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.[8]

-

Supercritical Fluid Extraction (SFE): A green technology that uses supercritical fluids, most commonly CO₂, as the extraction solvent.[8][16] SFE is environmentally friendly and allows for precise control over temperature and pressure, yielding high-quality extracts.[8][16]

-

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method uses solvents at elevated temperatures and pressures to increase extraction efficiency.[8]

Purification Techniques

The crude extract obtained from any of the above methods contains Bakuchiol along with other compounds, including undesirable phototoxic psoralens.[7][10] Purification is essential to obtain high-purity Bakuchiol suitable for cosmetic and pharmaceutical applications.

-

Solvent Partitioning: An initial purification step may involve partitioning the crude extract between immiscible solvents to separate compounds based on their polarity.

-

Column Chromatography: This is the most critical and widely used purification method. The crude extract is passed through a stationary phase (e.g., silica (B1680970) gel or aluminium oxide) packed in a column, and a mobile phase (eluting solvent) is used to separate the components.[7][8][11] Fractions containing Bakuchiol are collected, and the solvent is evaporated to yield the purified compound.[11] Purity of over 98% can be achieved.[11]

-

Molecular Distillation: A high-vacuum distillation technique used to separate molecules, which can enrich the Bakuchiol content from an extract.[4][16]

-

Crystallization: The extracted oil may undergo crystallization as a final purification step to obtain pure Bakuchiol.[8]

Data Presentation: Comparison of Extraction Methods

The choice of extraction method and solvent significantly impacts the yield of Bakuchiol. The following table summarizes quantitative data from comparative studies.

| Extraction Method | Solvent | Yield (% w/w) | Reference |

| Maceration | Petroleum Ether | 5.32 | [13] |

| Reflux Extraction | Petroleum Ether | 6.01 | [13] |

| Soxhlet Extraction | Petroleum Ether | 6.68 | [13] |

| Ultrasound-Assisted Extraction (UAE) | Petroleum Ether | 6.98 | [13][15] |

| Acetic Acid-Steaming Assisted | N/A (followed by solvent extraction) | 6.02 (from 100g seeds) | [12] |

| Supercritical CO₂ Extraction | CO₂ | High-quality extract | [16] |

Note: Yields can vary based on the quality of the plant material and specific experimental conditions.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction and Column Chromatography

This protocol is based on methodologies that have demonstrated high efficiency.[13][17]

Objective: To extract and purify this compound from Psoralea corylifolia seeds.

Materials & Equipment:

-

Dried P. corylifolia seeds

-

Grinder/Mill

-

Ultrasonic bath/probe sonicator

-

Petroleum ether (or other non-polar solvent like hexane)

-

Rotary evaporator

-

Glass column for chromatography

-

Silica gel (70-230 mesh)

-

Eluting solvents (e.g., n-hexane-ethyl acetate (B1210297) mixture)[18]

-

Thin-Layer Chromatography (TLC) plates and UV lamp (254 nm) for monitoring

-

Collection flasks

Procedure:

-

Preparation: Grind 100 g of dried P. corylifolia seeds to a fine powder (40-100 mesh).

-

Extraction:

-

Concentration: Concentrate the liquid extract using a rotary evaporator under reduced pressure to remove the solvent, yielding a crude, sticky, brownish extract.[16]

-

Purification (Column Chromatography):

-

Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of n-hexane and load it onto the top of the silica gel column.

-

Begin elution with a non-polar solvent system, such as an n-hexane-ethyl acetate mixture (e.g., 15:1 v/v).[18]

-

Collect fractions and monitor them using TLC. Bakuchiol appears as a dark spot under UV light at 254 nm.[2][7]

-

Pool the fractions containing pure Bakuchiol.

-

-

Final Concentration: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain purified this compound as a clear, colorless oil.[2][7]

-

Quality Control: Analyze the final product for purity using HPLC or HPTLC.[13][19]

Protocol 2: Supercritical CO₂ Extraction and Molecular Distillation

This protocol outlines a green chemistry approach to Bakuchiol isolation.[11][16]

Objective: To obtain a high-purity Bakuchiol-enriched extract using environmentally friendly techniques.

Materials & Equipment:

-

Dried P. corylifolia seed powder (40-100 mesh)

-

Supercritical Fluid Extractor

-

High-purity CO₂

-

Molecular distillation apparatus

Procedure:

-

Supercritical Extraction:

-

Load the ground seed powder into the extraction vessel of the SFE system.[11]

-

Pass supercritical CO₂ through the plant material under optimized pressure and temperature to extract the active compounds.[16]

-

Route the CO₂ containing the extracted molecules to a separation chamber.

-

Adjust the temperature and pressure in the separator to precipitate the extract and recycle the gaseous CO₂.[16]

-

-

Enrichment (Molecular Distillation):

-

Quality Control: The final enriched fraction is analyzed by HPLC to determine the concentration and purity of Bakuchiol.

Visualizations

General Workflow for Bakuchiol Isolation

Caption: General workflow for the isolation and purification of this compound.

Simplified Signaling Pathway of Bakuchiol (Retinol-like Function)

Caption: Bakuchiol's retinol-like functional pathway in skin cells.

References

- 1. Bakuchiol, a natural constituent and its pharmacological benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bakuchiol – a natural meroterpenoid: structure, isolation, synthesis and functionalization approaches - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08771A [pubs.rsc.org]

- 3. sytheonltd.com [sytheonltd.com]

- 4. us.typology.com [us.typology.com]

- 5. sytheonltd.com [sytheonltd.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Bakuchiol – a natural meroterpenoid: structure, isolation, synthesis and functionalization approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extraction process of Bakuchiol Oil Lyphar Supply Good Quality [biolyphar.com]

- 9. bareluxeskincare.com [bareluxeskincare.com]

- 10. byvalenti.com [byvalenti.com]

- 11. CN112723997A - Green process for extracting high-purity bakuchiol - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. uk.typology.com [uk.typology.com]

- 17. US20220193002A1 - Process for the preparation of bakuchiol composition substantially free of furanocoumarin impurities - Google Patents [patents.google.com]

- 18. jfda-online.com [jfda-online.com]

- 19. farmaciajournal.com [farmaciajournal.com]

Psoralea corylifolia: A Comprehensive Technical Guide to the Primary Source of (+)-Bakuchiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralea corylifolia L., commonly known as "Babchi," is a medicinal plant deeply rooted in traditional Chinese and Ayurvedic medicine.[1][2] For centuries, its seeds have been utilized to treat a variety of ailments, including skin diseases, vitiligo, and psoriasis.[3][4] Modern scientific investigation has identified (+)-Bakuchiol, a meroterpene phenol, as one of the most significant bioactive constituents of these seeds.[5][6][7] Bakuchiol has garnered substantial interest in the pharmaceutical and cosmetic industries for its wide array of pharmacological activities, including antioxidant, anti-inflammatory, anti-aging, and anti-cancer properties.[2][7][8] Notably, it has emerged as a well-tolerated, functional analog to retinol (B82714), modulating similar anti-aging pathways without the associated irritation.[2][7][9]

This technical guide provides an in-depth overview of Psoralea corylifolia as the primary natural source of this compound. It details extraction and purification methodologies, quantitative analysis techniques, and explores the key signaling pathways modulated by this potent phytochemical.

Quantitative Analysis of Bakuchiol from Psoralea corylifolia

The concentration of Bakuchiol in Psoralea corylifolia seeds and its subsequent extracts is a critical parameter for standardization and efficacy. Various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), are employed for its quantification.

Table 1: Bakuchiol Content in Psoralea corylifolia Seeds and Extracts

| Sample Type | Extraction/Analytical Method | Bakuchiol Content (mg/g or % w/w) | Reference |

| Raw Material (P. corylifolia seeds) | HPLC | 36.2 - 71.0 mg/g | [4] |

| Raw Material (P. corylifolia seeds) | HPLC | 11.71 mg/g | [5][10] |

| Dried Seeds | Not Specified | ~6.24% w/w | [6][11] |

| Petroleum Ether Extract | Ultrasonic-Assisted Extraction (UAE) | 6.98% w/w | [11][12] |

| Petroleum Ether Extract | Maceration | 5.32% w/w | [12] |

| Petroleum Ether Extract | Reflux Extraction | 6.01% w/w | [12] |

| Petroleum Ether Extract | Soxhlet Extraction | 6.68% w/w | [12] |

| Methanol Extract | Primary Extraction | 25-27% (in extract) | [13] |

| Petroleum Ether Extract | Ultrasonication | 65-67% (in extract) | [13] |

Experimental Protocols

Protocol 1: Extraction and Purification of this compound

This protocol outlines a common laboratory-scale method for the extraction and subsequent purification of Bakuchiol from Psoralea corylifolia seeds.

1. Material Preparation:

- Procure dried seeds of Psoralea corylifolia.

- Grind the seeds into a fine powder (40-100 mesh).[14]

- Dry the powder to reduce moisture content.[15]

2. Extraction (Ultrasonic-Assisted Extraction with Petroleum Ether):

- Place 10 g of the powdered seeds into a flask.[12]

- Add petroleum ether as the solvent. A drug-to-solvent ratio of 1:7 has been reported.[16]

- Subject the mixture to ultrasonic extraction at a specified frequency (e.g., 85 kHz) for a designated time (e.g., 1 hour), repeated three times.[14]

- Filter the mixture to separate the liquid extract from the solid plant residue.[15]

- Combine the filtrates from all extraction cycles.

- Evaporate the solvent from the filtrate using a rotary vacuum evaporator to yield a dried, sticky crude extract.[12][15]

3. Purification (Silica Gel Column Chromatography):

- Prepare a silica (B1680970) gel column (e.g., 200-300 mesh silica gel).[14]

- Dissolve the crude extract in a minimal amount of a suitable solvent and mix it with a small amount of silica gel.

- Load the extract-silica gel mixture onto the column.

- Elute the column with a solvent system of petroleum ether and ethyl acetate. A ratio of 40:1 has been shown to be effective.[14]

- Collect the fractions and monitor for the presence of Bakuchiol using Thin-Layer Chromatography (TLC).

- Combine the fractions containing pure Bakuchiol and evaporate the solvent to obtain the purified compound. A purity of 99.1% has been achieved with this method.[14]

Protocol 2: Quantification of Bakuchiol by HPLC

This protocol provides a validated HPLC method for the quantitative analysis of Bakuchiol.

1. Instrumentation and Conditions:

- HPLC System: A binary system with a UV-visible detector.[12]

- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[12]

- Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[4][5][10] One method utilizes a gradient from 36-100% acetonitrile over 20 minutes.[12]

- Flow Rate: 1.0 mL/min.[4]

- Detection Wavelength: 262 nm or 254 nm.[4][12]

- Injection Volume: 20 µL.[12]

2. Standard and Sample Preparation:

- Standard Solution: Prepare a stock solution of pure Bakuchiol standard (e.g., 1 mg/mL) in HPLC-grade methanol.[16] Prepare a series of working standard solutions by diluting the stock solution to known concentrations (e.g., 9.375, 18.75, 37.5, 75, and 150 µg/mL).[12]

- Sample Solution: Accurately weigh a known amount of the extract (e.g., 10 mg) and dissolve it in a specific volume of HPLC-grade methanol.[12]

- Filter all solutions through a 0.2 µm membrane filter before injection.[12]

3. Analysis and Calculation:

- Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

- Inject the sample solution and record the peak area corresponding to Bakuchiol.

- Determine the concentration of Bakuchiol in the sample by interpolating its peak area on the calibration curve.

- Calculate the content of Bakuchiol in the original extract (mg/g or % w/w).

Signaling Pathways and Mechanisms of Action

Bakuchiol exerts its diverse pharmacological effects by modulating multiple key cellular signaling pathways.

Anti-Inflammatory and Neuroprotective Pathways

Bakuchiol demonstrates significant anti-inflammatory and neuroprotective effects, primarily through the downregulation of the p38 MAPK and ERK signaling pathways.[17][18] In microglia, the resident immune cells of the central nervous system, lipopolysaccharide (LPS) stimulation triggers the activation of these pathways, leading to the production of pro-inflammatory mediators such as TNF-α, IL-6, and nitric oxide (NO).[5][17] Bakuchiol effectively inhibits the phosphorylation of p38 MAPK and ERK, thereby suppressing the expression and release of these inflammatory molecules.[18] It also shows the ability to inactivate NF-κB signaling, a central regulator of inflammation.[1]

Retinoid-Like Anti-Aging Pathway

Bakuchiol is recognized as a functional analog of retinol, influencing gene expression related to skin aging.[1][2] It stimulates the production of collagen types I and III, which are crucial for maintaining skin structure and elasticity.[1][7] Concurrently, it inhibits the activity of matrix metalloproteinases (MMPs), enzymes that degrade collagen and the extracellular matrix.[1] This dual action helps to reduce the appearance of fine lines and wrinkles and improve skin firmness.[7][9] Unlike retinol, Bakuchiol does not bind to retinoid receptors in the same manner, which may account for its better tolerability.[8][9]

Experimental Workflow Visualization

The process of obtaining and analyzing pure Bakuchiol from its natural source involves a multi-step workflow, from raw material processing to final quantitative analysis.

Conclusion

Psoralea corylifolia stands as the most significant and commercially viable natural source of this compound.[6] The optimization of extraction and purification techniques, such as ultrasonic-assisted extraction with non-polar solvents followed by silica gel chromatography, allows for the isolation of high-purity Bakuchiol.[12][14] Standardized analytical methods, particularly HPLC, are essential for the quality control and accurate quantification of this potent bioactive compound.[19][20] A thorough understanding of Bakuchiol's mechanisms of action, including its modulation of the p38 MAPK/ERK and collagen synthesis pathways, provides a strong scientific basis for its application in addressing inflammatory conditions and skin aging. This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics and cosmeceuticals derived from this valuable medicinal plant.

References

- 1. Bakuchiol, a natural constituent and its pharmacological benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multidirectional activity of bakuchiol against cellular mechanisms of facial ageing ‐ Experimental evidence for a holistic treatment approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bakuchiol suppresses proliferation of skin cancer cells by directly targeting Hck, Blk, and p38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jfda-online.com [jfda-online.com]

- 5. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bakuchiol – a natural meroterpenoid: structure, isolation, synthesis and functionalization approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 8. A comprehensive review of topical bakuchiol for the treatment of photoaging: Retinol use may be limited by cutaneous side effects and concerns of teratogenicity. Bakuchiol may be a promising natural alternative to topical retinol in terms of efficacy and safety. | Journal of Integrative Dermatology [jintegrativederm.org]

- 9. skintypesolutions.com [skintypesolutions.com]

- 10. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. US20220193002A1 - Process for the preparation of bakuchiol composition substantially free of furanocoumarin impurities - Google Patents [patents.google.com]

- 14. ovid.com [ovid.com]

- 15. Extraction process of Bakuchiol Oil Lyphar Supply Good Quality [biolyphar.com]

- 16. researchgate.net [researchgate.net]

- 17. Bakuchiol Suppresses Inflammatory Responses Via the Downregulation of the p38 MAPK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. HPLC Method for Simultaneous Quantification of Bakuchiol and Minor Furocoumarins in Bakuchiol Extract from Psoralea corylifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

The Architecture of a Retinoid Alternative: A Technical Guide to the Biosynthesis of (+)-Bakuchiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Bakuchiol, a meroterpenoid of significant interest in the pharmaceutical and cosmetic industries for its functional similarity to retinol (B82714) without the associated side effects, is synthesized in nature through a convergent pathway merging primary and secondary metabolism. This technical guide provides an in-depth exploration of the biosynthetic route to this compound, detailing its molecular precursors, the enzymatic steps involved, and the experimental methodologies used to elucidate this pathway. We present a consolidation of the current understanding, including quantitative data from heterologous production systems and generalized experimental protocols for key analytical and synthetic procedures. This document is intended to serve as a comprehensive resource for researchers engaged in natural product synthesis, metabolic engineering, and the development of bakuchiol-based therapeutics.

Introduction

This compound is a natural phenol (B47542) isolated primarily from the seeds of Psoralea corylifolia.[1] Its mixed biosynthetic origin, combining elements of terpenoid and phenylpropanoid metabolism, results in a unique molecular architecture responsible for its diverse biological activities.[2][3] Understanding the precise biosynthetic pathway is critical for enhancing its production through metabolic engineering and for the potential enzymatic synthesis of novel analogs. This guide synthesizes the available scientific literature to present a detailed overview of the precursors and enzymatic transformations leading to this compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a compelling example of the integration of two major metabolic pathways: the Mevalonate (B85504) (MVA) Pathway and the Phenylpropanoid (Shikimate) Pathway .[2][4] These pathways provide the foundational precursors that are ultimately joined to form the bakuchiol scaffold.

Precursor Synthesis: The Mevalonate Pathway

The C10 isoprenoid unit of bakuchiol, a geranyl group, is synthesized via the mevalonate (MVA) pathway. This pathway commences with acetyl-CoA and proceeds through a series of enzymatic steps to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[2] These five-carbon building blocks are then condensed to form geranyl pyrophosphate (GPP), the direct precursor to the terpene moiety of bakuchiol.

Key Enzymes in the Mevalonate Pathway leading to GPP:

-

HMG-CoA Reductase (HMGR): A key regulatory enzyme that catalyzes the conversion of HMG-CoA to mevalonate.

-

Mevalonate Kinase (MVK): Phosphorylates mevalonate.

-

Phosphomevalonate Kinase (PMVK): Further phosphorylates mevalonate-5-phosphate.

-

Mevalonate-5-pyrophosphate Decarboxylase (MVD): Converts mevalonate-5-pyrophosphate to IPP.

-

Isopentenyl Pyrophosphate Isomerase (IDI): Interconverts IPP and DMAPP.

-

Geranyl Pyrophosphate Synthase (GPPS): Catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form GPP.

Precursor Synthesis: The Phenylpropanoid Pathway

The aromatic C6-C3 moiety of bakuchiol originates from the shikimate pathway, which produces aromatic amino acids, including L-phenylalanine.[2][4] The phenylpropanoid pathway then converts L-phenylalanine into p-coumaric acid, the second key precursor for bakuchiol biosynthesis.[5]

Key Enzymes in the Phenylpropanoid Pathway leading to p-Coumaric Acid:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that hydroxylates cinnamic acid to form p-coumaric acid.

The Key Condensation Step: Bakuchiol Synthase

The crucial step in bakuchiol biosynthesis is the Friedel-Crafts-type alkylation of p-coumaric acid with geranyl pyrophosphate. This reaction is catalyzed by a recently identified aromatic prenyltransferase, referred to as bakuchiol synthase.[6] This enzyme facilitates the attachment of the geranyl group to the p-coumaric acid backbone, a process known as reverse geranylation, which is coupled with a decarboxylation event to yield this compound.[6]

Quantitative Data on this compound Biosynthesis

Quantitative data on the biosynthesis of this compound, particularly enzyme kinetics, are not yet widely available in the public domain. However, the successful heterologous production of bakuchiol in engineered Saccharomyces cerevisiae provides some quantitative insights into pathway efficiency.

| Parameter | Value | Organism/System | Reference |

| Final Titer | 9.28 mg/L | Saccharomyces cerevisiae | [6] |

| Fold Improvement | 117.3-fold | Saccharomyces cerevisiae | [6] |

Table 1: Quantitative data from the metabolic engineering of Saccharomyces cerevisiae for de novo this compound production.

Experimental Protocols

This section provides generalized protocols for key experiments in the study of this compound biosynthesis. These are based on established methods for pathway elucidation, enzyme characterization, and metabolic engineering.

Protocol for Heterologous Expression of Bakuchiol Synthase and In Vitro Enzyme Assay

This protocol describes the expression of a candidate bakuchiol synthase (prenyltransferase) in yeast microsomes and a subsequent in vitro assay to confirm its activity.

Part 1: Yeast Microsome Preparation

-

Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequence of the candidate bakuchiol synthase and clone it into a yeast expression vector (e.g., pESC-URA) under the control of an inducible promoter (e.g., GAL1).

-

Yeast Transformation: Transform the expression vector into a suitable S. cerevisiae strain (e.g., INVSc1).

-

Yeast Cultivation and Induction:

-

Grow a pre-culture of the transformed yeast in a selective synthetic medium with glucose at 30°C overnight.

-

Inoculate a larger volume of the selective medium with the pre-culture and grow to an OD600 of ~0.6-0.8.

-

Pellet the cells and resuspend them in a selective medium containing galactose instead of glucose to induce protein expression. Incubate for 16-24 hours at a reduced temperature (e.g., 20-25°C).

-

-

Microsome Isolation:

-

Harvest the yeast cells by centrifugation.

-

Wash the cell pellet with a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol).

-

Lyse the cells using mechanical disruption (e.g., glass beads or a French press) in the presence of protease inhibitors.

-

Perform a series of centrifugations to pellet cell debris and nuclei, followed by a high-speed centrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM DTT, 20% glycerol) and determine the protein concentration using a Bradford assay. Store at -80°C.[7]

-

Part 2: In Vitro Prenyltransferase Assay

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

MgCl₂ (e.g., 10 mM)[7]

-

Phosphatase inhibitor (e.g., 30 mM NaF)[7]

-

p-Coumaric acid (acceptor substrate, e.g., 100 µM)

-

Geranyl pyrophosphate (GPP) (donor substrate, e.g., 100 µM)

-

Yeast microsomes containing the expressed enzyme (e.g., 50-100 µg of total protein)

-

Bring the total volume to 250 µL with sterile water.

-

-

Incubation: Incubate the reaction mixture at 30°C for 1-4 hours.

-

Reaction Quenching and Extraction:

-

Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the organic phase and repeat the extraction.

-

Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

-

-

Analysis:

-

Resuspend the dried extract in a suitable solvent (e.g., methanol).

-

Analyze the sample by HPLC or LC-MS to detect the formation of bakuchiol, comparing the retention time and mass spectrum to an authentic standard.

-

Protocol for Metabolic Engineering of S. cerevisiae for Bakuchiol Production

This protocol outlines a general strategy for engineering S. cerevisiae to produce this compound de novo.

-

Strain Selection: Start with a suitable S. cerevisiae chassis strain, such as BY4741.

-

Pathway Construction and Expression:

-

p-Coumaric Acid Module: Overexpress genes for the phenylpropanoid pathway. This can be achieved by integrating codon-optimized versions of PAL and C4H into the yeast genome under the control of strong constitutive promoters (e.g., TEF1, GPD1).

-

GPP Module: Enhance the native mevalonate pathway by overexpressing key regulatory and rate-limiting enzymes. A common strategy is to overexpress a truncated, soluble version of HMG-CoA reductase (tHMG1), as well as IDI1 and GPPS. These can also be integrated into the genome.

-

Bakuchiol Synthase Module: Express the codon-optimized bakuchiol synthase gene, also under the control of a strong promoter.

-

-

Genomic Integration: Use CRISPR/Cas9-mediated genome editing for efficient and targeted integration of the pathway genes into the yeast chromosomes. This leads to more stable expression compared to plasmid-based systems.[8]

-

Fermentation:

-

Grow the engineered yeast strain in a suitable fermentation medium (e.g., YPD).

-

Cultivate in a shake flask or bioreactor at 30°C for 72-96 hours.

-

-

Extraction and Quantification:

-

Extract bakuchiol from the fermentation broth using an organic solvent (e.g., ethyl acetate).

-

Quantify the bakuchiol concentration using a validated HPLC method.

-

Protocol for HPLC Quantification of Bakuchiol

This protocol provides a general method for the quantification of bakuchiol in extracts.

-

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 or phenyl-hexyl reverse-phase column.

-

Mobile Phase: A gradient of water (A) and methanol (B129727) or acetonitrile (B52724) (B), both potentially containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Gradient Elution: A typical gradient might start at 50-60% B, increasing to 95-100% B over 20-30 minutes.

-

Detection: Monitor the absorbance at approximately 260 nm.[5][9]

-

Quantification:

-

Prepare a calibration curve using a certified standard of this compound at several concentrations.

-

Inject the prepared sample extracts and integrate the peak area corresponding to bakuchiol.

-

Calculate the concentration of bakuchiol in the sample by comparing its peak area to the calibration curve.

-

Visualizations of Pathways and Workflows

Biosynthetic Pathway of this compound

References

- 1. academic.oup.com [academic.oup.com]

- 2. Bakuchiol – a natural meroterpenoid: structure, isolation, synthesis and functionalization approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of bakuchiol, a meroterpene from Psoralea corylifolia - Amrita Vishwa Vidyapeetham [amrita.edu]

- 5. HPLC Method for Simultaneous Quantification of Bakuchiol and Minor Furocoumarins in Bakuchiol Extract from Psoralea corylifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. De Novo Biosynthesis of a Bioactive Meroterpene Bakuchiol in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Heteromeric Membrane-Bound Prenyltransferase Complex from Hop Catalyzes Three Sequential Aromatic Prenylations in the Bitter Acid Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Technology development for natural product biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Stereochemical Nuances of (+)-Bakuchiol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Bakuchiol, a meroterpenoid phenol (B47542) isolated primarily from the seeds of Psoralea corylifolia, has garnered significant attention in the scientific community for its diverse pharmacological activities, most notably its functional similarity to retinol (B82714) without the associated adverse effects. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, offering a critical resource for researchers engaged in natural product chemistry, dermatology, and drug discovery.

Chemical Structure and Absolute Stereochemistry

This compound is characterized by a para-substituted phenol ring linked to a C10 terpenoid side chain. The molecule possesses a single chiral center, a quaternary carbon, which dictates its biological activity.

Systematic Name: 4-[(1E,3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol[1]

Molecular Formula: C₁₈H₂₄O[1]

Molecular Weight: 256.38 g/mol

The absolute configuration of the chiral center at C3 has been determined to be S, leading to the dextrorotatory enantiomer, hence designated as this compound.[2][3] This specific stereoisomer is the naturally occurring and biologically active form. The construction of this all-carbon quaternary stereocenter presents a significant challenge in the total synthesis of Bakuchiol.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₄O | [1] |

| Molecular Weight | 256.38 g/mol | |

| IUPAC Name | 4-[(1E,3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol | [1] |

| Absolute Configuration | S | [2][3] |

| Appearance | Pale yellow viscous oil | [2] |

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule's carbon-hydrogen framework.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Atom No. | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | - | 130.8 |

| 2, 6 | 7.18 (d, J=8.5 Hz) | 127.4 |

| 3, 5 | 6.74 (d, J=8.5 Hz) | 115.1 |

| 4 | - | 154.1 |

| 7 | 6.29 (d, J=16.2 Hz) | 132.8 |

| 8 | 6.10 (d, J=16.2 Hz) | 127.9 |

| 9 | - | 42.1 |

| 10 | 5.89 (dd, J=17.4, 10.7 Hz) | 145.4 |

| 11 | 5.06 (dd, J=17.4, 1.0 Hz) | 112.0 |

| 11' | 5.02 (dd, J=10.7, 1.0 Hz) | |

| 12 | 1.99-2.06 (m) | 40.5 |

| 13 | 1.55-1.65 (m) | 23.3 |

| 14 | 5.11 (t, J=7.1 Hz) | 124.7 |

| 15 | - | 131.5 |

| 16 | 1.68 (s) | 25.7 |

| 17 | 1.59 (s) | 17.7 |

| 18 | 1.29 (s) | 23.4 |

Data compiled from multiple sources. Chemical shifts may vary slightly depending on the solvent and instrument frequency.

Experimental Protocols

Isolation and Purification of this compound from Psoralea corylifolia Seeds

A common method for the extraction and purification of this compound involves the following steps:

-

Extraction:

-

Powdered seeds of Psoralea corylifolia are subjected to extraction with a non-polar solvent such as petroleum ether or hexane (B92381).

-

Various techniques can be employed, including maceration, Soxhlet extraction, or ultrasound-assisted extraction, with the latter often providing higher yields in a shorter time.

-

-

Purification:

-

The crude extract is concentrated under reduced pressure.

-

The concentrated extract is then subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is used to separate the different components.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing pure Bakuchiol are combined and the solvent is evaporated to yield the final product.

-

NMR Analysis of this compound

A detailed protocol for acquiring and processing NMR data for structural confirmation is as follows:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, acquire a standard one-dimensional spectrum.

-

For ¹³C NMR, acquire a proton-decoupled spectrum.

-

To aid in signal assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

-

-

Data Processing and Analysis:

-

Process the acquired spectra using appropriate NMR software (e.g., MestReNova, TopSpin).

-

Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the 2D NMR spectra to establish connectivity between protons and carbons, confirming the overall structure and assigning the chemical shifts as detailed in Table 2.

-

Signaling Pathways and Biological Activity

The stereochemistry of this compound is critical for its biological functions, which are mediated through various signaling pathways.

Retinol-Like Activity

This compound, despite having no structural resemblance to retinoids, exhibits a similar gene expression profile, particularly in genes related to collagen synthesis and extracellular matrix maintenance. This retinol-like functionality is believed to be responsible for its anti-aging properties.

Anti-Inflammatory Activity via p38 MAPK/ERK Pathway

This compound has demonstrated potent anti-inflammatory effects by modulating the p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase (ERK) signaling pathways. By inhibiting the phosphorylation of p38 and ERK, Bakuchiol can suppress the production of pro-inflammatory mediators.

References

- 1. Synthesis and Evaluation of Bakuchiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bakuchiol – a natural meroterpenoid: structure, isolation, synthesis and functionalization approaches - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Bakuchiol – a natural meroterpenoid: structure, isolation, synthesis and functionalization approaches - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08771A [pubs.rsc.org]

An In-depth Technical Guide on the Physicochemical Properties and Solubility of (+)-Bakuchiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Bakuchiol, a meroterpene phenol (B47542) primarily isolated from the seeds of Psoralea corylifolia, has emerged as a compound of significant interest in the pharmaceutical and cosmetic industries.[1][2] Its well-documented bioactivities, including anti-inflammatory, antioxidant, anti-aging, and anti-cancer properties, underscore its therapeutic potential.[3][4] A comprehensive understanding of its physicochemical properties and solubility is fundamental for the successful development of stable, effective, and bioavailable formulations. This technical guide provides a detailed overview of these core characteristics to support research and development efforts.

Physicochemical Properties

The intrinsic physicochemical properties of this compound are critical determinants of its behavior in both in vitro and in vivo systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₄O | [5][6][7] |

| Molecular Weight | 256.38 g/mol | [5][8] |

| IUPAC Name | 4-[(1E,3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol | [5] |

| CAS Number | 10309-37-2 | [5][9] |

| Appearance | Pale yellow to light yellow/brown viscous oil/liquid | [6][10] |

| Boiling Point | 391°C | [11][12] |

| Density | ~0.963 g/cm³ | [11][13] |

| pKa | Not experimentally determined; phenolic hydroxyl group suggests weakly acidic nature. | [14] |

| Log P (Octanol/Water) | 6.1 (Computed) | [5] |

Experimental Protocols for Physicochemical Property Determination

The characterization of this compound's physicochemical properties employs standard analytical techniques.

-

Molecular Formula and Weight: High-resolution mass spectrometry (HRMS) is utilized to determine the precise molecular weight and confirm the elemental composition.

-

Appearance: Visual inspection at ambient temperature is used to assess the physical state, color, and clarity.

-

Boiling Point: Determined under vacuum distillation to prevent thermal degradation of the molecule.

-

Density: A calibrated pycnometer is used to measure the density of the liquid at a specified temperature.

-

pKa: The acid dissociation constant (pKa) of the phenolic hydroxyl group can be determined experimentally via potentiometric or spectrophotometric titration. Computational models can also provide predicted values.

Caption: Experimental workflow for determining key physicochemical properties.

Solubility Profile

The solubility of a compound is a critical factor for its formulation, particularly for achieving adequate bioavailability. This compound's structure, characterized by a large, non-polar terpene chain and a single polar phenolic group, results in high lipophilicity and poor aqueous solubility.[14]

Table 2: Solubility of this compound in Various Solvents

| Solvent Type | Solvent | Solubility | Source(s) |

| Aqueous | Water | Sparingly soluble / Insoluble | [8][12][15] |

| Aqueous Buffers | Sparingly soluble (~0.25 mg/mL in 1:2 ethanol:PBS pH 7.2) | [9][16] | |

| Polar Organic | Ethanol | Soluble (~30 mg/mL) | [9][15][16] |

| Dimethyl Sulfoxide (DMSO) | Soluble (~30 mg/mL) | [9][15][16] | |

| Dimethyl Formamide (DMF) | Soluble (~30 mg/mL) | [9][16] | |

| Non-Polar Organic | Chloroform | Soluble | [17] |

| Dichloromethane | Soluble | [17] | |

| Ethyl Acetate | Soluble | [17] | |

| Oils / Lipids | Plant Oils / Triglycerides | Soluble | [8] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound is commonly determined using the shake-flask method, a gold-standard technique for solubility assessment.

-

Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The mixture is agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered (using a solvent-compatible, non-adsorptive filter, e.g., 0.22 µm PTFE) to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is accurately measured using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Standard experimental workflow for the shake-flask solubility assay.

Signaling Pathway Interactions

Understanding the molecular targets of this compound is crucial for drug development. Research indicates that its anti-inflammatory effects are mediated, in part, through the downregulation of key signaling pathways in response to inflammatory stimuli like lipopolysaccharide (LPS).

One of the prominent pathways affected is the Mitogen-Activated Protein Kinase (MAPK) cascade. This compound has been shown to inhibit the phosphorylation of p38 MAPK and Extracellular signal-Regulated Kinase (ERK), thereby suppressing the downstream production of pro-inflammatory mediators.[18]

Caption: Inhibition of the p38 MAPK/ERK signaling pathway by this compound.

Conclusion

The data presented in this guide highlight the lipophilic nature and poor aqueous solubility of this compound, which are critical considerations for its formulation into effective delivery systems. Lipid-based formulations, nano-emulsions, and other advanced delivery technologies are promising strategies to enhance its solubility and bioavailability. The provided experimental frameworks serve as a foundation for standardized characterization. A thorough understanding of these physicochemical properties, combined with insights into its molecular mechanisms, is essential for advancing this compound from a promising natural compound to a clinically relevant therapeutic agent.

References

- 1. Multidirectional activity of bakuchiol against cellular mechanisms of facial ageing ‐ Experimental evidence for a holistic treatment approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bakuchiol - Wikipedia [en.wikipedia.org]

- 3. Comprehensive review of the skin use of bakuchiol: physicochemical properties, sources, bioactivities, nanotechnology delivery systems, regulatory and toxicological concerns: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C18H24O | CID 5468522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. scbt.com [scbt.com]

- 8. makingcosmetics.com [makingcosmetics.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. sytheonltd.com [sytheonltd.com]

- 11. Bakuchiol CAS#: 10309-37-2 [m.chemicalbook.com]

- 12. specialchem.com [specialchem.com]

- 13. BAKUCHIOL [chembk.com]

- 14. Bakuchiol – a natural meroterpenoid: structure, isolation, synthesis and functionalization approaches - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08771A [pubs.rsc.org]

- 15. Bakuchiol, a natural constituent and its pharmacological benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

- 17. Bakuchiol | CAS:10309-37-2 | Manufacturer ChemFaces [chemfaces.com]

- 18. Bakuchiol Suppresses Inflammatory Responses Via the Downregulation of the p38 MAPK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Mechanisms of Action of (+)-Bakuchiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Bakuchiol, a meroterpene phenol (B47542) isolated from the seeds and leaves of Psoralea corylifolia, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1] Traditionally used in Indian and Chinese medicine, recent in vitro studies have begun to elucidate the molecular mechanisms underlying its therapeutic potential. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action in vitro, with a focus on its antioxidant, anti-inflammatory, and retinol-like activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Antioxidant Activity

This compound exhibits potent antioxidant properties through various mechanisms, including direct radical scavenging and modulation of endogenous antioxidant systems. Its antioxidant capacity has been evaluated in several in vitro assays.

Quantitative Data on Antioxidant Activity

| Assay Type | Method | Result (IC50) | Reference |

| DPPH Radical Scavenging | Spectrophotometry | 468.26 µg/mL | [2] |

| Lipid Peroxidation Inhibition | Squalene as substrate | 0.5 µg/mL | [3] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard method for assessing the free radical scavenging activity of this compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol (spectrophotometric grade)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 517 nm

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM working solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.[3]

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO). Create a series of dilutions of the stock solution to be tested. Prepare similar dilutions of ascorbic acid as a positive control.

-

Assay:

-

Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[3]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[3]

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity

| Assay | Cell Line | Treatment | Result | Reference |

| PGE2 Production | RAW 264.7 macrophages | 50 µM Bakuchiol | >50% reduction | [1] |

| Nitric Oxide (NO) Production | RAW 264.7 macrophages | 50 µM Bakuchiol | >50% reduction | [1] |

| IL-6 Production | LPS-stimulated BV-2 microglia | Bakuchiol (dose-dependent) | Significant suppression | [4] |

| iNOS and COX-2 mRNA expression | LPS-stimulated BV-2 microglia | Bakuchiol (dose-dependent) | Significant inhibition | [5] |

Signaling Pathway Modulation

In vitro studies have revealed that this compound exerts its anti-inflammatory effects by inhibiting the activation of key signaling pathways, including the p38 Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.[1][4][6]

References

- 1. Bakuchiol, a natural constituent and its pharmacological benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. benchchem.com [benchchem.com]

- 5. Bakuchiol Suppresses Inflammatory Responses Via the Downregulation of the p38 MAPK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of the immunomodulatory and anti-inflammatory activity of Bakuchiol using RAW 264.7 macrophage cell lines and in animal models stimulated by lipopolysaccharide (LPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Investigations into the Biological Activity of (+)-Bakuchiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Bakuchiol, a meroterpene phenol (B47542) isolated primarily from the seeds of Psoralea corylifolia, has garnered significant attention in biomedical research due to its diverse pharmacological activities.[1][2][3] Traditionally used in Chinese and Indian medicine, early scientific investigations have begun to elucidate the molecular mechanisms underlying its therapeutic potential.[3][4] This technical guide provides an in-depth overview of the foundational studies on the biological activities of this compound, with a focus on its anti-tumor, anti-inflammatory, antimicrobial, antioxidant, and phytoestrogenic properties. Quantitative data from key experiments are summarized, detailed experimental protocols are provided, and relevant signaling pathways are visualized to offer a comprehensive resource for the scientific community.

Anti-Tumor Activity

Early research has demonstrated the potential of this compound as an anticancer agent, with studies indicating its ability to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in various cancer cell lines.[3][4]

Quantitative Data: Anti-Tumor Effects

| Cancer Cell Line | Assay | Key Findings | Concentration/Dosage | Reference |

| Human Gastric Carcinoma (NUGC3) | MTT Assay | Concentration-dependent inhibition of cell viability. | IC50: ~120 µg/mL | [5] |

| Annexin V-FITC/PI Staining | Significant increase in early and late apoptosis. | 50 & 100 µg/mL | [5] | |

| Human Breast Cancer (MCF-7) | Cell Proliferation Assay | Inhibition of cell growth at high doses. | >2 µg/mL | [6][7] |

| Cell Cycle Analysis | Induction of S phase arrest. | 4, 7, 10 µg/mL | [6][7][8] | |

| Human Breast Cancer (MDA-MB-231) | Cell Cycle Analysis | Induction of S phase arrest. | 4, 7, 10 µg/mL | [6][7][8] |

| Human Lung Adenocarcinoma (A549) | Apoptosis Assay | Induction of ROS-related apoptosis. | Not specified | [4] |

| Human Melanoma (SK-MEL-2) | Proliferation Assay | Inhibition of proliferation. | Not specified | [9] |

| Mouse Melanoma (B16) | Proliferation Assay | Inhibition of proliferation. | Not specified | [9] |

| Human Epithelial Carcinoma (A431) | Soft Agar Assay | Inhibition of anchorage-independent growth. | 2.5, 5, 10 µM | [9] |

| Mouse Xenograft Model | Reduction in tumor volume. | 10 & 40 mg/kg | [9] | |

| Human Liver Carcinoma (SMMC7721) | MTT Assay | Inhibition of cell proliferation. | IC50: 6.1 µM (for HIF-1α inhibition) | [10] |

Experimental Protocols

Cell Viability and Apoptosis in NUGC3 Cells [5]

-

Cell Culture: NUGC3 cells were cultured in appropriate media.

-

MTT Assay: Cells were treated with Bakuchiol (0, 20, 40, 60, 80, 100, 120 µg/mL) for 24 hours. Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Apoptosis Assay: Cells were treated with Bakuchiol (50 and 100 µg/ml). Apoptosis was quantified using an Annexin V-FITC and propidium (B1200493) iodide (PI) staining kit followed by flow cytometry.

-

Western Blot Analysis: To investigate the molecular mechanism, protein levels of procaspase-3, 6, 8, 9, cleaved caspase-3, and PARP were determined by Western blotting.

Cell Cycle Analysis in Breast Cancer Cells [6][7]

-

Cell Culture: MCF-7 and MDA-MB-231 cells were maintained in standard culture conditions.

-

Treatment: Cells were treated with high doses of Bakuchiol (4, 7, and 10 µg/mL).

-

Cell Cycle Analysis: After treatment, cells were harvested, fixed, and stained with propidium iodide. The cell cycle distribution was analyzed by flow cytometry.

-

Western Blot Analysis: Expression levels of proteins involved in cell cycle regulation such as ATM, P-Cdc2 (Tyr15), Myt1, P-Wee1 (Ser642), p21, and Cyclin B1 were analyzed by Western blotting.[8]

Signaling Pathways in Anti-Tumor Activity

Bakuchiol exerts its anti-tumor effects by modulating several key signaling pathways. In gastric cancer cells, it has been shown to induce apoptosis through the regulation of the PI3K/AKT and MAPK signaling pathways.[5] Specifically, it decreases the phosphorylation of AKT while upregulating the phosphorylation of ERK1/2, JNK, and p38.[5] In skin cancer models, Bakuchiol directly targets and inhibits Hck, Blk, and p38 MAP kinase, leading to the suppression of downstream pathways including MEK/ERK/p90RSK and MKK3/6-p38-MSK1.[9][11]

Anti-Inflammatory Activity

Bakuchiol has demonstrated significant anti-inflammatory properties in various experimental models. It can inhibit the production of pro-inflammatory mediators and modulate inflammatory signaling pathways.[4]

Quantitative Data: Anti-Inflammatory Effects

| Cell/Animal Model | Mediator/Marker | Effect | Concentration/Dosage | Reference |

| LPS-stimulated BV-2 microglia | PGE₂ Production | Significant suppression | 1.25, 2.5, 5 µM | [12] |

| IL-6 Production | Significant suppression | 1.25, 2.5, 5 µM | [12] | |

| iNOS, COX-2, IL-6 mRNA | Significant inhibition | 1.25, 2.5, 5 µM | [12] | |

| LPS-injected mice | TNF-α in serum | Significant suppression | Not specified | [1][13] |

| IL-6 in serum | Significant suppression | Not specified | [1][13] | |

| Macrophages | Nitric Oxide (NO) and PGE₂ | Reduction by over 50% | 50 µM | [4] |

Experimental Protocols

In Vitro Anti-Neuroinflammatory Assay [12]

-

Cell Culture: BV-2 microglial cells were used.

-

Treatment: Cells were pretreated with Bakuchiol (0, 1.25, 2.5, or 5 µM) for 2 hours, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 22 hours.

-

Measurement of Inflammatory Mediators: Production of PGE₂, IL-6, and TNF-α in the culture medium was measured by ELISA.

-

RT-PCR: mRNA expression of iNOS, COX-2, and IL-6 was analyzed by reverse transcription-polymerase chain reaction (RT-PCR).

-

Western Blot: Phosphorylation of p38 MAPK and ERK was determined by Western blot analysis.

In Vivo Anti-Neuroinflammatory Assay [14]

-

Animal Model: LPS-injected mice were used as a model for neuroinflammation.

-

Treatment: Mice were administered Bakuchiol.

-

Analysis: Microglial activation in the hippocampus and cortex was assessed. Serum levels of TNF-α and IL-6 were measured.

Signaling Pathways in Anti-Inflammatory Activity

The anti-inflammatory effects of Bakuchiol are largely attributed to its ability to downregulate the p38 MAPK and ERK signaling pathways.[1][14] In LPS-stimulated microglia, Bakuchiol inhibits the phosphorylation of p38 MAPK and ERK, which in turn suppresses the expression and production of pro-inflammatory mediators like iNOS, COX-2, PGE₂, and IL-6.[12][14]

Antimicrobial Activity

Early studies have highlighted Bakuchiol's potent antimicrobial effects, particularly against oral pathogens.

Quantitative Data: Antimicrobial Effects

| Microorganism | Assay | MIC (µg/mL) | Sterilizing Concentration (15 min) (µg/mL) | Reference |

| Streptococcus mutans | Broth microdilution | 1-4 | 5-20 | [15][16] |

| Streptococcus sanguis | Broth microdilution | 1-4 | 5-20 | [15][16] |

| Streptococcus salivarius | Broth microdilution | 1-4 | 5-20 | [15][16] |

| Streptococcus sobrinus | Broth microdilution | 1-4 | 5-20 | [15][16] |

| Enterococcus faecalis | Broth microdilution | 1-4 | 5-20 | [15][16] |

| Enterococcus faecium | Broth microdilution | 1-4 | 5-20 | [15][16] |

| Lactobacillus acidophilus | Broth microdilution | 1-4 | 5-20 | [15][16] |

| Lactobacillus casei | Broth microdilution | 1-4 | 5-20 | [15][16] |

| Lactobacillus plantarum | Broth microdilution | 1-4 | 5-20 | [15][16] |

| Actinomyces viscosus | Broth microdilution | 1-4 | 5-20 | [15][16] |

| Porphyromonas gingivalis | Broth microdilution | 1-4 | 5-20 | [15][16] |

| Staphylococcus aureus | Broth microdilution | 2 | MBC: 8 µg/mL | [17] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) [15][16]

-

Microorganisms: A panel of oral bacteria was used.

-

Method: A broth microdilution method was employed to determine the MIC of Bakuchiol. Serial dilutions of Bakuchiol were prepared in a suitable broth medium in microtiter plates.

-

Inoculation and Incubation: Each well was inoculated with a standardized suspension of the test microorganism. The plates were incubated under appropriate conditions.

-

Reading: The MIC was determined as the lowest concentration of Bakuchiol that completely inhibited visible growth of the microorganism.

Mechanism of Action against S. aureus [17]

-

Target Identification: The study investigated the effect of Bakuchiol on DNA gyrase.

-

DNA Gyrase Supercoiling Assay: The inhibitory effect of Bakuchiol on the supercoiling activity of DNA gyrase was assessed. Bakuchiol was found to inhibit this activity at a concentration eight times its MIC.

Antioxidant Activity

Bakuchiol has been identified as a potent antioxidant, capable of scavenging free radicals and protecting against oxidative stress.[18][19]

Experimental Protocols

DPPH Radical Scavenging Assay [20]

-

Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Method: A solution of DPPH is mixed with various concentrations of Bakuchiol. The reduction of DPPH is measured by the decrease in its absorbance at a specific wavelength.

-

Comparison: The antioxidant capacity of Bakuchiol was compared to known antioxidants like retinol (B82714).

Phytoestrogenic Activity

Bakuchiol exhibits biphasic, estrogen-like activity, acting as an estrogen receptor (ER) agonist at low concentrations and an antagonist at high concentrations.[21] This property is particularly relevant to its effects on breast cancer cells and potential applications in hormone replacement therapy.[4]

Quantitative Data: Phytoestrogenic Effects

| Model System | Effect | Concentration | Reference |

| Transgenic medaka (in vivo) | Dose-dependent induction of GFP expression | 0-1 µg/mL | [6][7][21] |

| MCF-7 cells (in vitro) | Induction of cell proliferation and ERα expression | 1 µg/mL | [6][7][21] |

| MCF-7 cells (in vitro) | Suppression of ERα expression | >2 µg/mL | [4][6][7] |

| MCF-7 cells (in vitro) | Induction of ERβ expression | >2 µg/mL | [4][6][7] |

Experimental Protocols

In Vivo Estrogenic Activity in Transgenic Medaka [6][21]

-

Animal Model: Transgenic medaka fish (Oryzias melastigma) carrying a green fluorescent protein (GFP) reporter gene under the control of an estrogen-responsive element were used.

-

Treatment: Fish were exposed to varying concentrations of Bakuchiol (0-1 µg/mL).

-

Analysis: The induction of GFP expression, indicative of estrogenic activity, was observed and quantified.

In Vitro Estrogenic Activity in MCF-7 Cells [6][21]

-

Cell Culture: ER-positive MCF-7 breast cancer cells were used.

-

Treatment: Cells were treated with a low dose of Bakuchiol (1 µg/mL). To confirm ER-mediated effects, some cells were co-treated with the anti-estrogen ICI 182780.

-

Analysis: Cell proliferation was measured, and the expression of ERα was determined.

Signaling Pathways in Phytoestrogenic Activity

Bakuchiol's phytoestrogenic activity is mediated through its interaction with estrogen receptors. At low doses, it acts as an ERα agonist, promoting cell proliferation in ER-positive cells.[21] At higher doses, it suppresses ERα expression while inducing ERβ expression.[4][6] The upregulation of ERβ is linked to the induction of S phase arrest, contributing to its anti-proliferative effects in breast cancer cells.[4]

Conclusion

The early investigations into the biological activity of this compound have laid a strong foundation for its development as a therapeutic agent. Its multifaceted pharmacological profile, encompassing anti-tumor, anti-inflammatory, antimicrobial, antioxidant, and phytoestrogenic effects, suggests its potential utility in a wide range of applications, from oncology to dermatology. The elucidation of its mechanisms of action, particularly its modulation of key signaling pathways such as MAPK/ERK and PI3K/AKT, provides a rational basis for further preclinical and clinical studies. This guide, by consolidating quantitative data, experimental methodologies, and pathway visualizations, aims to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive review of topical bakuchiol for the treatment of photoaging: Retinol use may be limited by cutaneous side effects and concerns of teratogenicity. Bakuchiol may be a promising natural alternative to topical retinol in terms of efficacy and safety. | Journal of Integrative Dermatology [jintegrativederm.org]

- 3. researchgate.net [researchgate.net]

- 4. Bakuchiol, a natural constituent and its pharmacological benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Phytoestrogen Bakuchiol exhibits in vitro and in vivo anti-breast cancer effects by inducing S phase arrest and apoptosis | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]

- 7. researchgate.net [researchgate.net]

- 8. Phytoestrogen Bakuchiol Exhibits In Vitro and In Vivo Anti-breast Cancer Effects by Inducing S Phase Arrest and Apoptosis | Semantic Scholar [semanticscholar.org]

- 9. Bakuchiol suppresses proliferation of skin cancer cells by directly targeting Hck, Blk, and p38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. oncotarget.com [oncotarget.com]

- 12. Bakuchiol Suppresses Inflammatory Responses Via the Downregulation of the p38 MAPK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Bakuchiol Suppresses Inflammatory Responses Via the Downregulation of the p38 MAPK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro antimicrobial activities of bakuchiol against oral microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vitro Antimicrobial Activities of Bakuchiol against Oral Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacological Evaluation of Bakuchiol From Psoralea corylifolia L. as Potent Antimicrobial Agent Against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Multidirectional activity of bakuchiol against cellular mechanisms of facial ageing ‐ Experimental evidence for a holistic treatment approach - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Phytoestrogen Bakuchiol Exhibits In Vitro and In Vivo Anti-breast Cancer Effects by Inducing S Phase Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Comprehensive Pharmacological Profile of (+)-Bakuchiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Bakuchiol, a meroterpene phenol (B47542) isolated primarily from the seeds and leaves of the plant Psoralea corylifolia, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities.[1][2] Traditionally used in Indian and Chinese medicine for centuries, this natural compound is now being rigorously investigated for its therapeutic potential in a range of applications, from dermatology to oncology.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its multifaceted biological effects, mechanisms of action, and relevant experimental data to support further research and development.

Anti-Aging and Dermatological Effects

This compound has emerged as a promising alternative to retinoids in skincare, exhibiting comparable anti-aging effects with a more favorable tolerability profile.[4] Its efficacy in improving the clinical signs of skin aging, such as fine lines, wrinkles, pigmentation, and loss of firmness, is well-documented.[5]

Retinol-Like Functionality

Despite having no structural resemblance to retinoids, this compound functions as a functional analog of retinol (B82714).[5] Gene expression profiling has revealed a remarkable similarity in the effects of both compounds on the skin.[5] This includes the upregulation of genes responsible for the synthesis of collagen types I, III, and IV, which are crucial for maintaining the skin's structural integrity.[2][5] Furthermore, it has been shown to enhance the expression of aquaporin 3, a protein vital for skin hydration.[5]

Clinical Efficacy

Clinical studies have demonstrated the significant anti-aging benefits of topical this compound application. In a 12-week study, twice-daily application of a 0.5% bakuchiol cream resulted in a significant reduction in fine wrinkles and an improvement in skin pigmentation.[6] Another study comparing 0.5% bakuchiol cream applied twice daily to 0.5% retinol cream applied once daily found comparable efficacy in reducing wrinkle surface area and hyperpigmentation, with the bakuchiol group reporting less scaling and stinging.

Experimental Protocols

In Vitro Collagen Production Assay:

-

Cell Line: Human dermal fibroblasts (HDFs).

-

Treatment: Cells are cultured in appropriate media and treated with varying concentrations of this compound (e.g., 1-10 µM) or a vehicle control for a specified period (e.g., 48-72 hours).[7]

-

Analysis: Collagen production (Type I, III, or IV) in the cell culture supernatant or cell lysate is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the target collagen type.[8]

-

Data Expression: Results are typically expressed as a percentage increase in collagen production compared to the vehicle control.

Clinical Assessment of Photoaging:

-

Study Design: A randomized, double-blind clinical trial.

-

Participants: Subjects with mild to moderate signs of photoaging.

-

Intervention: Participants apply a cream containing a specified concentration of this compound (e.g., 0.5%) or a placebo/retinol control cream to the face for a defined period (e.g., 12 weeks).[6]

-